molecular formula C13H10Cl2N2O B1316887 4-Amino-N-(2,3-dichlorophenyl)benzamide CAS No. 76470-84-3

4-Amino-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B1316887
CAS No.: 76470-84-3
M. Wt: 281.13 g/mol
InChI Key: AQZOHBNMUNXNEB-UHFFFAOYSA-N
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Description

4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an amino group, a dichlorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Scientific Research Applications

4-Amino-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the final product in high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Amino-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

4-Amino-N-(2,3-dichlorophenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-N-(2,3-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZOHBNMUNXNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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